5-Methyl-2-nitro-1-vinyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-5-methyl-2-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-8-5(2)4-7-6(8)9(10)11/h3-4H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJJHVREFVPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977737 | |
| Record name | 1-Ethenyl-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62144-03-0 | |
| Record name | 1H-Imidazole, 5-methyl-2-nitro-1-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062144030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 5 Methyl 2 Nitro 1 Vinyl 1h Imidazole
Polymerization of Vinyl Nitroimidazole Derivatives
The polymerization of vinyl monomers is a cornerstone of polymer science, with the reactivity of the monomer being heavily influenced by the electronic nature of its substituents. libretexts.org While no specific studies on the polymerization of 5-methyl-2-nitro-1-vinyl-1H-imidazole were found, the behavior can be inferred from the principles of polymer chemistry and studies on related vinyl monomers.
The parent monomer, 1-vinylimidazole (B27976) (VIM), readily undergoes free-radical polymerization to form poly(1-vinylimidazole). nih.govderpharmachemica.com This process can be initiated by thermal initiators or UV radiation. derpharmachemica.com However, the presence of a nitro group on the imidazole (B134444) ring, as in vinyl nitroimidazole derivatives, is expected to significantly alter the polymerization behavior.
Influence of the Nitro Group:
The nitro group (-NO₂) is a potent electron-withdrawing group. Its presence on the imidazole ring reduces the electron density of the vinyl double bond. This electronic effect has several implications for polymerization:
Radical Polymerization: The polymerization of vinyl monomers can be inhibited or retarded by nitro compounds. mdpi.com The nitro group can react with and terminate propagating radical chains, potentially lowering the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com Therefore, free-radical polymerization of this compound may be less efficient than that of 1-vinylimidazole.
Cationic Polymerization: This method is effective for vinyl monomers that have electron-donating groups capable of stabilizing the resulting carbocation intermediate. libretexts.org Since the nitroimidazole moiety is strongly electron-withdrawing, it would destabilize a cationic center, making cationic polymerization of this compound highly unfavorable.
Anionic Polymerization: Conversely, vinyl monomers with strong electron-withdrawing groups are excellent candidates for anionic polymerization. libretexts.orgeresearchco.com The electron-withdrawing group helps to stabilize the propagating carbanion intermediate. eresearchco.comuni-bayreuth.de Monomers such as acrylonitrile (B1666552) (CH₂=CHCN) and methyl methacrylate, which possess electron-withdrawing substituents, are readily polymerized by anionic initiators. libretexts.org Given that the 2-nitroimidazole (B3424786) group is strongly electron-withdrawing, it is plausible that this compound could undergo anionic polymerization.
An in-depth examination of the chemical compound this compound reveals a molecule with potential for various chemical interactions and applications, particularly in the realm of polymer science. This article focuses exclusively on the scientific studies surrounding its association and interactions with polymers.
Studies on Compound-Polymer Association and Interactions
Direct research studies specifically detailing the association and interaction of this compound with polymers are not extensively documented in publicly available literature. However, the potential for such interactions can be inferred from the chemical structure of the compound and the well-documented behavior of related vinylimidazole polymers. The presence of the imidazole ring, the nitro group, and the vinyl group suggests several possible mechanisms of association with polymeric matrices.
The vinyl group (C=C) allows for the homopolymerization of the monomer or its copolymerization with other monomers to form a new polymer, poly(this compound). The resulting polymer would have a carbon backbone with the 5-methyl-2-nitro-1H-imidazolyl group as the side chain. The interactions would then be governed by the properties of these side chains.
The imidazole ring within the compound is a key functional group for non-covalent interactions. The nitrogen atom at position 3 of the imidazole ring has a lone pair of electrons, making it a potential ligand for coordination with metal ions that may be incorporated into a polymer system. researchgate.net Furthermore, the imidazole ring can participate in hydrogen bonding, acting as a hydrogen bond acceptor at the non-protonated nitrogen and potentially as a donor if protonated. researchgate.net These interactions are crucial for the formation of complexes with other polymers or small molecules. Studies on poly(N-vinylimidazole) (PVIm), a structurally similar polymer, show that the imidazole ring is responsible for its complexing properties. researchgate.net
The nitro group (-NO2) is a strong electron-withdrawing group, which influences the electronic properties of the imidazole ring, potentially affecting its interaction capabilities. This group can also participate in dipole-dipole interactions and may form weak hydrogen bonds with suitable donor groups on a polymer chain. The physicochemical properties of nitroimidazole derivatives are known to be influenced by the substitutions on the imidazole ring. jocpr.com
Interactions of polymers containing imidazole groups, such as poly(N-vinylimidazole), have been studied with various molecules, including amino acids. These studies reveal that interactions can occur through hydrogen bonds between the carbonyl groups and imidazole cycles of the polymers and the amino groups of the amino acids. nih.gov This suggests that a polymer derived from this compound could interact with other functional polymers or biomolecules through similar mechanisms.
The potential for these interactions makes polymers incorporating this compound interesting candidates for various applications, although specific research is required to validate these possibilities.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H7N3O2 | uni.lu |
| Molecular Weight | 153.14 g/mol | nih.gov |
| Monoisotopic Mass | 153.05383 Da | uni.lu |
| InChIKey | UCRJJHVREFVPPM-UHFFFAOYSA-N | uni.lu |
| SMILES | CC1=CN=C(N1C=C)N+[O-] | uni.lu |
| Predicted XlogP | 1.2 | uni.lu |
Table 2: Potential Interaction Types Based on Functional Groups
| Functional Group | Potential Interaction Type with Polymers | Reference for Analogous Interactions |
| Vinyl Group | Covalent bonding (Polymerization) | umich.edu |
| Imidazole Ring | Hydrogen Bonding, Coordination (Metal Complexation), Dipole-Dipole | researchgate.netresearchgate.netnih.gov |
| Nitro Group | Dipole-Dipole Interactions, Weak Hydrogen Bonding | jocpr.com |
| Methyl Group | Hydrophobic Interactions | N/A |
Structural Elucidation and Advanced Spectroscopic/analytical Characterization Methodologies
Role as a Monomer and Functional Additive
5-Methyl-2-nitro-1-vinyl-1H-imidazole can be used as a monomer to produce homopolymers or as a comonomer to be incorporated into copolymers with other vinyl or acrylic monomers. The resulting polymers would possess pendant nitroimidazole groups, which can impart specific functionalities to the material. Vinylimidazoles, in general, are known to be reactive monomers in free-radical polymerization. nih.govdoaj.org
Research into Energetic Polymers
The high nitrogen content and the presence of the nitro group in this compound make it a candidate for the development of energetic polymers. Energetic polymers are a class of materials that can release large amounts of energy upon decomposition and are used in propellants and explosives. mdpi.comorgchemres.org The incorporation of nitroimidazole moieties into a polymer backbone can significantly enhance its energetic properties. Research in this area focuses on synthesizing polymers with high thermal stability and controlled energy release. mdpi.com
Theoretical and Computational Chemistry Investigations
Medicinal Chemistry Applications
Nitroimidazoles are a cornerstone in the development of antimicrobial agents, and 5-Methyl-2-nitro-1-vinyl-1H-imidazole is a compound of interest within this field. humanjournals.comresearchgate.net The broader class of 5-nitroimidazoles is widely utilized for treating infections caused by protozoa and anaerobic bacteria. jocpr.com Derivatives of nitroimidazole have been synthesized and evaluated for a range of biological activities, including antibacterial, antiprotozoal, and antifungal properties. humanjournals.comjocpr.com
The structural modifications on the nitroimidazole scaffold, such as the introduction of a vinyl group, can serve as a handle for further chemical modifications through molecular hybridization strategies. mdpi.comresearchgate.net This allows for the creation of new hybrid molecules with potentially enhanced biological activity profiles. mdpi.comresearchgate.net For example, the related compound 2-nitro-1-vinyl-1H-imidazole has been investigated as a building block for developing new drugs against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comresearchgate.net Given these precedents, this compound holds potential as a scaffold for the design and synthesis of novel therapeutic agents.
Contribution to Catalysis and Materials Science
Exploration in Non-linear Optical Materials
The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials to produce new optical phenomena. Materials with significant NLO properties are crucial for a range of applications, including optical switching, frequency conversion, and high-speed data processing. The key molecular requirement for a second-order NLO response is a combination of a strong electron-donating group and a strong electron-accepting group, connected by a π-conjugated system, leading to a large molecular hyperpolarizability.
Despite these theoretical considerations, a thorough search of the scientific and patent literature indicates that there has been no specific investigation into the non-linear optical properties of this compound. Research on NLO properties of related heterocyclic compounds, such as some benzimidazole (B57391) derivatives, has been conducted, but these findings cannot be directly extrapolated to the compound . The specific arrangement of the methyl, nitro, and vinyl groups on the imidazole ring will uniquely influence its electronic structure and, consequently, its NLO response.
2 7.4. Development of Chemical Probes and Ligands for Research Tools
Utilization as a Synthetic Intermediate and Building Block
The strategic positioning of the vinyl and nitro groups on the imidazole (B134444) core makes 5-Methyl-2-nitro-1-vinyl-1H-imidazole a valuable precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group influences the reactivity of both the imidazole ring and the vinyl substituent, opening up pathways for various synthetic elaborations.
Research into the synthetic applications of analogous compounds, such as 2-nitro-1-vinyl-1H-imidazole, has highlighted the potential for this class of molecules to act as key building blocks. mdpi.comresearchgate.net The vinyl moiety, in particular, is a versatile functional group that can participate in a wide array of chemical reactions. For instance, it can undergo addition reactions, cycloadditions, and polymerization, allowing for the introduction of diverse structural motifs and the construction of larger molecular frameworks. The attachment of the alkene moiety to the N1 position of the 2-nitroimidazole (B3424786) core is crucial for its utility in molecular hybridization strategies, enabling its linkage to other bioactive molecules through carbon-carbon bond-forming reactions. mdpi.com
While specific, detailed research findings on the synthetic transformations of this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-nitro-1-vinyl-1H-imidazole provides a strong indication of its potential. This related compound is recognized as a valuable structural subunit for the development of new therapeutic agents, particularly in the field of antiparasitic drugs. mdpi.com The synthetic methodology for such compounds has been optimized, demonstrating that they can be obtained in satisfactory yields and high purity. mdpi.com
The broader class of 5-nitroimidazoles, which includes derivatives with various substituents at the 1- and 2-positions, has been the subject of extensive synthetic efforts. jocpr.comhumanjournals.comjocpr.com These studies often focus on the modification of side chains to modulate biological activity, underscoring the importance of the core nitroimidazole scaffold as a template for chemical diversification. For example, derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized by reacting the hydroxyl group with various acid chlorides and anhydrides, demonstrating the accessibility of this position for creating a library of ester derivatives. jocpr.com
4 10 8.5. Design of Sustainable and Scalable Synthetic Processes
Advancements in High-Yield and Stereoselective Synthesis
The efficient synthesis of 5-Methyl-2-nitro-1-vinyl-1H-imidazole is hampered by challenges common to the synthesis of substituted nitroimidazoles, including regioselectivity and the potential for side reactions. While specific high-yield methods for this exact compound are not extensively documented in publicly available research, advancements in the synthesis of analogous structures, such as 2-nitro-1-vinyl-1H-imidazole and other substituted nitroimidazoles, provide a foundation for future work.
One common approach to the synthesis of N-vinylimidazoles involves the reaction of the imidazole (B134444) derivative with a vinylating agent. For instance, a method for producing N-vinyl-imidazole compounds involves reacting an imidazole with acetylene (B1199291) under high pressure in a mixed alcoholic solvent. google.com This method has been shown to produce high yields, in the range of 95-99%, for compounds like 2-methyl-1-vinyl-imidazole. google.com Another approach involves the imidazole transfer reaction from N,N'-sulfinyldiimidazole or N,N'-carbonyldiimidazole to carbonyl compounds, followed by alkylation to furnish 1-vinylimidazoles. nih.gov
More recently, catalytic methods have shown promise for the N-vinylation of imidazoles. Iron-catalyzed coupling of imidazoles with (E)-vinyl chlorides has been demonstrated as an effective, ligand-free method. researchgate.net Palladium-catalyzed N-vinylation, specifically the Buchwald-Hartwig cross-coupling reaction, has also been employed for the N-vinylation of imidazole and benzimidazole (B57391) with activated paramagnetic vinyl bromides, albeit with moderate yields. mdpi.com
A significant challenge in the synthesis of this compound is the introduction of the vinyl group with high stereoselectivity. The presence of the nitro group and the methyl group on the imidazole ring can influence the reactivity and regioselectivity of the vinylation reaction. Future research will likely focus on the development of stereoselective catalytic systems to control the geometry of the vinyl substituent.
Advancements in the stereoselective synthesis of vinyl-substituted heterocycles using transition metal catalysis offer promising avenues. For example, palladium-catalyzed tandem allylic substitution has been used to form a variety of chiral vinyl-substituted heterocycles with excellent enantioselectivity and yields. acs.org Similarly, transition metal-promoted stereoselective allylic and propargylic substitution processes have been developed for various heterocyclic substrates. acs.org
The development of synthetic routes that provide high yields and stereochemical control is crucial for the further investigation and potential application of this compound. The table below summarizes some of the synthetic methods that have been applied to related vinyl-imidazole compounds, which could be adapted and optimized for the target molecule.
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Imidazole, Acetylene | Potassium salt of imidazole, Dioxane/Alcohol mixture, 160-200°C | N-vinyl-imidazole | 95-99% | google.com |
| Imidazole, (E)-vinyl chloride | FeCl₃, Base, Solvent | (E)-1-vinylimidazole | High | researchgate.net |
| Imidazole, Paramagnetic vinyl bromide | Pd(OAc)₂, racBINAP, Cs₂CO₃, Toluene | N-vinylimidazole derivative | 45% | mdpi.com |
| o-Hydroxyacetophenones | N,N'-sulfinyldiimidazole or N,N'-carbonyldiimidazole, Alkylation | 1-vinylimidazole (B27976) derivatives | - | nih.gov |
| 2-nitroimidazole (B3424786), 1,2-dibromoethane | Room temperature | 2-nitro-1-vinyl-1H-imidazole | - | mdpi.com |
Future research should focus on adapting and refining these methods for the specific synthesis of this compound. Key areas of investigation will include the choice of catalyst, reaction conditions, and the nature of the vinylating agent to achieve optimal yields and stereoselectivity. The exploration of novel catalytic systems, potentially involving chiral ligands, could pave the way for the asymmetric synthesis of this and other structurally related nitroimidazole derivatives. acs.orgacs.org
Comprehensive Characterization of Novel Derivatives
The functionalization of the this compound scaffold presents a viable strategy for modulating its physicochemical properties and biological activity. The vinyl group, in particular, offers a reactive handle for a variety of chemical modifications. Although a library of derivatives specific to this compound is not documented, the synthesis of derivatives from related 5-nitroimidazoles provides a clear blueprint for potential novel analogs. jocpr.comjocpr.com
Common strategies for derivatization involve reactions at the N1-substituent of the imidazole ring. For instance, derivatives of the related compound secnidazole, which has a hydroxypropyl group at the N1 position, have been synthesized by creating esters. jocpr.com This is typically achieved by reacting the parent alcohol with various acid chlorides (e.g., stearoyl chloride, p-nitrobenzoyl chloride) in the presence of a base like pyridine. jocpr.com A similar approach could be envisioned for derivatives of this compound if the vinyl group were to be first converted to a more functionalizable moiety, such as a hydroxyethyl (B10761427) group.
The characterization of such novel derivatives would rely on a suite of standard spectroscopic and analytical techniques to confirm their structures.
Table 1: Potential Derivative Classes and Corresponding Characterization Methods
| Derivative Class | Synthetic Precursor/Reagent | Key Characterization Techniques | Expected Spectroscopic Features |
|---|---|---|---|
| Ester Derivatives | Acid Chlorides / Carboxylic Acids | IR, 1H NMR, 13C NMR, Mass Spectrometry | Appearance of a carbonyl (C=O) stretch in the IR spectrum (~1735 cm-1); characteristic shifts for the ester moiety in NMR. |
| Amide Derivatives | Acyl Halides / Amides | IR, 1H NMR, 13C NMR, Mass Spectrometry | Appearance of an amide C=O stretch in the IR spectrum (~1650 cm-1) and N-H stretch (if applicable); corresponding signals in NMR. |
| Sulfonate Esters | Sulfonyl Chlorides | IR, 1H NMR, 13C NMR, Mass Spectrometry | Presence of S=O stretching bands in the IR spectrum; downfield shifts of adjacent protons in the 1H NMR spectrum. |
| Click Chemistry Products | Azides / Alkynes | IR, 1H NMR, 13C NMR, Mass Spectrometry | Disappearance of the azide (B81097) or alkyne signal and appearance of triazole ring signals in NMR spectra. |
These methods would be essential for unambiguously determining the molecular structure, purity, and yield of any newly synthesized compounds. humanjournals.com
Further Elucidation of Pre-clinical Biological Mechanisms of Action
The biological activity of 5-nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. humanjournals.comnih.gov This class of compounds is known to be effective against anaerobic bacteria and certain protozoa. The general mechanism of action involves the entry of the compound into the target cell, where the nitro group is reduced by low-redox-potential enzymes, such as nitroreductases, that are present in these organisms. humanjournals.comnih.gov
This one-electron reduction process generates a highly reactive nitroso radical anion and other cytotoxic intermediates. humanjournals.com These reactive species are capable of causing significant damage to cellular macromolecules, including DNA, leading to strand breakage and cell death. humanjournals.com The specificity of these compounds for anaerobic or hypoxic cells is due to the fact that in the presence of oxygen, the reactive radical can be re-oxidized back to the parent nitro compound, a futile cycle that prevents the accumulation of the toxic intermediates.
While specific preclinical studies on this compound are not available, data from its close analog, 2-nitro-1-vinyl-1H-imidazole, provides valuable insight. This compound has been evaluated for its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comresearchgate.net
Table 2: In Vitro Biological Activity of 2-Nitro-1-vinyl-1H-imidazole and a Reference Drug
| Compound | Activity against T. cruzi Amastigotes (IC50 in µM) | Cytotoxicity in LLC-MK2 Cells (IC50 in µM) |
|---|---|---|
| 2-nitro-1-vinyl-1H-imidazole | 4.8 mdpi.comresearchgate.net | > 500 mdpi.comresearchgate.net |
| Benznidazole (Reference Drug) | Comparable to test compound mdpi.com | Not specified in this study |
The data indicates that 2-nitro-1-vinyl-1H-imidazole exhibits potent activity against the intracellular form of the parasite with low cytotoxicity to mammalian host cells, validating it as a biologically active structural unit. mdpi.comresearchgate.net Further elucidation of the preclinical biological mechanism for this compound would necessitate similar in vitro studies to determine its efficacy and selectivity. Subsequent investigations would involve identifying the specific nitroreductases responsible for its activation and characterizing the interactions of its reactive metabolites with biological macromolecules within the target pathogen.
Integration of Advanced Computational Modeling with Experimental Research
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of nitroimidazole compounds. It provides deep insights into their electronic structure, reactivity, and properties, complementing and guiding experimental research.
DFT Studies on Electronic Properties and Reactivity
Computational studies have been extensively used to investigate the geometrical, electronic, and spectroscopic properties of various nitroimidazole derivatives. humanjournals.comresearchgate.net DFT calculations can accurately predict parameters such as molecular geometry, vibrational frequencies (IR and Raman spectra), and NMR shielding tensors humanjournals.com. These theoretical data can be correlated with experimental findings to provide a more complete understanding of the molecular structure.
Furthermore, computational models are employed to study the reactivity of nitroimidazoles. By calculating atomic charges, Fukui functions, and molecular electrostatic potentials, researchers can identify the most reactive sites within a molecule. For nitroimidazoles, studies have shown that the primary sites for reactivity are often the nitro group and the N3 atom of the imidazole ring. Understanding the substituent effects on the electronic properties and reactivity is crucial for designing new derivatives with desired characteristics. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's stability, basicity, and electrophilicity.
Mechanistic Insights and Structure-Property Relationships
Computational modeling is also a powerful tool for elucidating reaction mechanisms. For instance, DFT studies have been used to investigate the degradation mechanisms of nitroimidazole antibiotics in the presence of radicals, providing detailed information about the transition states, intermediates, and products of these reactions. Such mechanistic understanding is vital for predicting the environmental fate of these compounds.
Moreover, computational methods are employed to establish structure-property relationships. By calculating properties such as heats of formation and bond dissociation energies for a series of related compounds, researchers can gain insights into their stability and potential applications, for example, as high-energy materials. In the context of drug design, computational screening and molecular docking studies can predict the binding affinity of novel nitroimidazole candidates to biological targets, helping to prioritize compounds for synthesis and experimental testing. The integration of these computational approaches with experimental synthesis and biological evaluation creates a synergistic workflow for the development of new and improved nitroimidazole-based compounds.
Q & A
Q. Table 1: Key Spectroscopic Data for Nitroimidazole Derivatives
| Functional Group | NMR (δ ppm) | FTIR (cm⁻¹) | MS ([M+H]⁺) |
|---|---|---|---|
| Nitro (-NO₂) | - | 1550, 1348 | - |
| Vinyl (CH₂=CH) | 5.0–6.5 | 1618 | - |
| Imidazole ring | 7.0–8.5 | 1496 | 208–273 |
| Sources: |
Q. Table 2: Comparative Bioactivity of Nitroimidazole Analogs
| Compound | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 2-Methyl-5-nitroimidazole | 16 | E. coli | |
| 5-Nitro-1-vinylimidazole | 32 | C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
